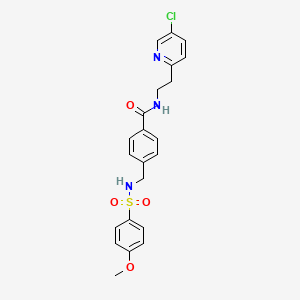

N-(2-(5-chloropyridin-2-yl)ethyl)-4-(((4-methoxyphenyl)sulfonamido)methyl)benzamide

Übersicht

Beschreibung

YU238259 is an inhibitor of homology-dependent DNA repair (HDR) that is lethal to BRCA2-/- but not BRCA2+/+ PEO1/4 cells (LD50s = 8.7 and >100 μM, respectively). YU238259 selectively inhibits HDR over non-homologous end joining (NHEJ), decreasing the number of U20S cells with ionizing radiation-induced BRCA1 foci but not 53BP1 or pDNA-PK foci. It also increases the number of ionizing radiation-induced double strand breaks (DSBs) in DLD-1 cells. YU238259 (1-20 μM) is cytotoxic to BRCA2-/- DLD-1, ATM-/- GM05849, and PTEN-/- U251 cells but has no effect on wild-type cells. In vivo, YU238259 (3 mg/kg) delays tumor growth and increases survival in a BRCA2-/-, but not a BRCA+/+, DLD-1 mouse xenograft model.

YU238259 Is a Novel Inhibitor of Homology-Dependent DNA Repair. YU238259 exhibits potent synthetic lethality in the setting of DNA damage response and DNA repair defects. YU238259 specifically inhibits homology-dependent DNA repair, but not non-homologous end-joining, in cell-based GFP reporter assays. Treatment with YU238259 is not only synergistic with ionizing radiation, etoposide, and PARP inhibition, but this synergism is heightened by BRCA2 deficiency.

Wissenschaftliche Forschungsanwendungen

Inhibitor of Homology-Dependent DNA Repair

YU238259 is a novel inhibitor of homology-dependent DNA repair . It exhibits synthetic lethality and radiosensitization in repair-deficient tumors . This means that it can potentially be used to target cancer cells that have deficiencies in their DNA repair mechanisms.

Radiosensitization in Repair-Deficient Tumors

YU238259 has been shown to exhibit radiosensitization in repair-deficient tumors . This means that it can potentially enhance the effectiveness of radiation therapy in treating certain types of cancer.

Synthetic Lethality in DNA Damage Response and DNA Repair Defects

YU238259 exhibits potent synthetic lethality in the setting of DNA damage response and DNA repair defects . This means that it can potentially be used to selectively kill cancer cells that have specific defects in their DNA repair mechanisms.

Synergistic with Ionizing Radiation, Etoposide, and PARP Inhibition

Treatment with YU238259 is not only synergistic with ionizing radiation, etoposide, and PARP inhibition, but this synergism is heightened by BRCA2 deficiency . This suggests that it can potentially be used in combination with these treatments to enhance their effectiveness, particularly in cancers that are deficient in BRCA2.

Potential Treatment for BRCA2-Negative Tumors

The growth of BRCA2-deficient human tumor xenografts in nude mice is significantly delayed by YU238259 treatment even in the absence of concomitant DNA-damaging therapy . This suggests that YU238259 or related small molecules may have clinical benefit to patients with advanced BRCA2-negative tumors, either as a monotherapy or as an adjuvant to radiotherapy and certain chemotherapies .

Overcoming Cisplatin Resistance in Human Ovarian Cancer Cells

YU238259, along with other DNA double-strand break repair inhibitors, has been shown to overcome the cisplatin resistance in human ovarian cancer cells . This suggests that it can potentially be used to enhance the effectiveness of cisplatin in treating ovarian cancer.

Wirkmechanismus

Target of Action

YU238259, also known as N-(2-(5-chloropyridin-2-yl)ethyl)-4-(((4-methoxyphenyl)sulfonamido)methyl)benzamide or YU-238259, is a novel inhibitor of homology-dependent DNA repair (HDR) .

Mode of Action

YU238259 interacts with its target, the HDR pathway, by inhibiting its function . This inhibition leads to an accumulation of unresolved DNA double-strand breaks (DSBs), which are lethal to cells . The compound exhibits potent synthetic lethality in the setting of DNA damage response and DNA repair defects . Its action is synergistic with ionizing radiation, etoposide, and PARP inhibition, and this synergism is heightened by BRCA2 deficiency .

Biochemical Pathways

The primary biochemical pathway affected by YU238259 is the HDR pathway . By inhibiting this pathway, YU238259 prevents the repair of DSBs, leading to cell death . This makes it a potent tool in the treatment of cancers, particularly those with defects in DNA repair mechanisms .

Pharmacokinetics

It’s known that the compound exhibits potent synthetic lethality in the setting of dna damage response and dna repair defects

Result of Action

The primary result of YU238259’s action is the accumulation of unresolved DSBs in cells . This leads to cell death, particularly in cells with defects in DNA repair mechanisms . This makes YU238259 a potential therapeutic agent for the treatment of certain types of cancer .

Action Environment

The effectiveness of YU238259 can be influenced by environmental conditions. For instance, under hypoxic conditions, the effectiveness of YU238259 in overcoming the cisplatin resistance in human ovarian cancer cells was altered . This suggests that other than classical DSB repair systems are activated in cancer cells during hypoxia .

Eigenschaften

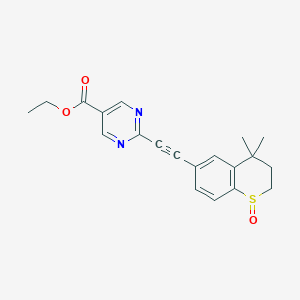

IUPAC Name |

N-[2-(5-chloropyridin-2-yl)ethyl]-4-[[(4-methoxyphenyl)sulfonylamino]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN3O4S/c1-30-20-8-10-21(11-9-20)31(28,29)26-14-16-2-4-17(5-3-16)22(27)24-13-12-19-7-6-18(23)15-25-19/h2-11,15,26H,12-14H2,1H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIHURSOREGLQBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NCCC3=NC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does YU238259 selectively inhibit HDR over other DNA repair pathways?

A: While the exact mechanism of action remains to be fully elucidated, research suggests that YU238259 specifically disrupts the HDR pathway without affecting Non-Homologous End Joining (NHEJ) [, , ]. This selectivity is crucial as it forms the basis for its synthetic lethality in cells deficient in other DNA repair mechanisms like BRCA2. Further research is needed to pinpoint the precise molecular target of YU238259 within the HDR pathway.

Q2: What evidence supports the potential of YU238259 as a cancer therapeutic?

A: Studies have shown that YU238259 exhibits potent synthetic lethality in cancer cells with compromised DNA repair mechanisms. Specifically, YU238259 significantly delayed the growth of BRCA2-deficient human tumor xenografts in mice, even without additional DNA-damaging treatments []. Additionally, it synergizes with other therapies like ionizing radiation, etoposide, and PARP inhibition, further highlighting its potential as an adjuvant therapy [, ].

Q3: What are the limitations of YU238259 observed in preclinical studies?

A: One study observed that the efficacy of YU238259 combined with cisplatin and etoposide was diminished under hypoxia, a common characteristic of the tumor microenvironment []. This suggests that alternative DNA repair pathways may be activated under hypoxia, potentially limiting the effectiveness of YU238259 in such conditions.

Q4: What is the significance of identifying SHROOM1 as a suppressor of HDR in relation to YU238259's mechanism of action?

A: Research identified SHROOM1 as a suppressor of HDR, and its knockdown significantly enhanced gene integration in the presence of CRISPR/Cas9, an effect reversible by YU238259 but not by NHEJ inhibitors []. This finding further supports the specificity of YU238259 towards HDR inhibition and suggests a potential interplay between SHROOM1 and YU238259's mechanism of action that warrants further investigation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-hydroxy-N-[(E)-[4-(N-phenylanilino)phenyl]methylideneamino]octanediamide](/img/structure/B611826.png)

![4-acetyl-N-[5-(diethylsulfamoyl)-2-hydroxyphenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide](/img/structure/B611840.png)

![[(1S,5R)-8-methyl-8-[(4-phenylphenyl)methyl]-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate](/img/structure/B611845.png)